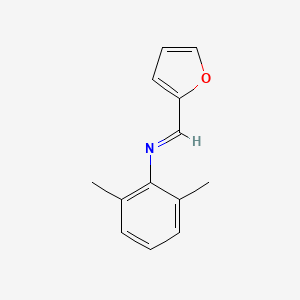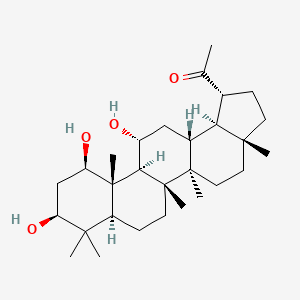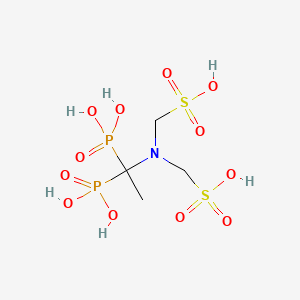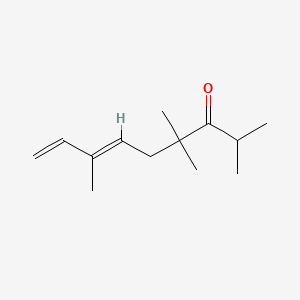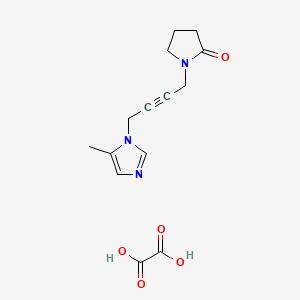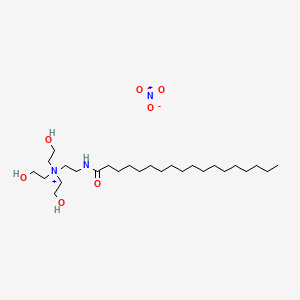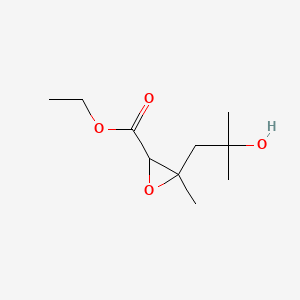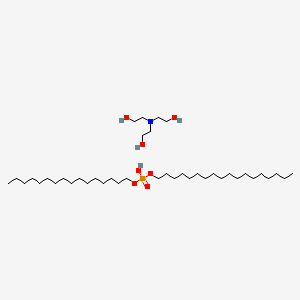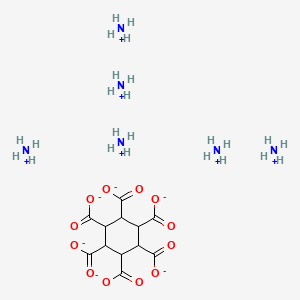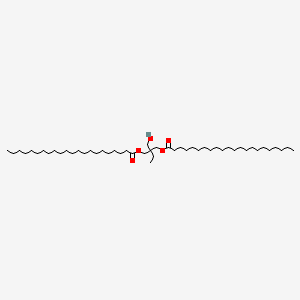
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is a complex organic compound with the molecular formula C50H98O5. It is a derivative of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, where the hydroxyl groups are esterified with docosanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate typically involves the esterification of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the esterification process. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of high-performance lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing docosanoic acid and 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol. These products can then participate in various metabolic pathways, influencing lipid metabolism and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The parent compound, used in the synthesis of various esters.
Trimethylolpropane: A similar triol used in the production of polyesters and polyurethanes.
Pentaerythritol: Another polyol with four hydroxyl groups, used in the manufacture of alkyd resins and explosives.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl didocosanoate is unique due to its long-chain ester groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in high-performance materials and biomedical research.
Eigenschaften
CAS-Nummer |
94201-61-3 |
|---|---|
Molekularformel |
C50H98O5 |
Molekulargewicht |
779.3 g/mol |
IUPAC-Name |
[2-(docosanoyloxymethyl)-2-(hydroxymethyl)butyl] docosanoate |
InChI |
InChI=1S/C50H98O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-48(52)54-46-50(6-3,45-51)47-55-49(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h51H,4-47H2,1-3H3 |
InChI-Schlüssel |
FZRXTKKJZHXPKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


